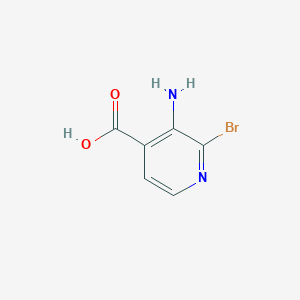

4-Bromo-2-nitro-6-(propan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

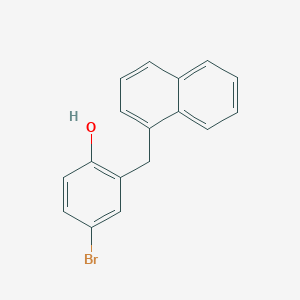

4-Bromo-2-nitro-6-(propan-2-yl)aniline, commonly referred to as BNPA, is an organic compound belonging to the aniline family. BNPA is a colorless solid with a molecular weight of 215.11 g/mol and a melting point of 64°C. BNPA has a wide range of uses in organic synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

Spectroscopic Studies

4-Bromo-2-nitro-6-(propan-2-yl)aniline and its derivatives have been extensively studied for their vibrational spectroscopic properties. For example, the FTIR and FTRaman spectroscopy have been utilized to investigate the molecular geometry and vibrational frequencies of similar molecules, demonstrating the influences of bromine, nitro groups, and the amine group on the geometry and normal modes of vibrations of benzene derivatives. Such studies provide essential data for future development and application in materials science (Ramalingam et al., 2010).

Biological Activity

Compounds structurally related to this compound, such as 4-anilinoquinazolines, have shown significant biological activities. These activities include cytotoxic effects against cancer cell lines, genotoxic effects, and antiprotease effects, which could be relevant for anticancer properties. The presence of bromine and nitro groups in these compounds has been linked to increased activity, highlighting the potential of such derivatives in the development of novel therapeutic agents (Jantová et al., 2001).

Synthesis and Characterization

The efficient synthesis of complex molecules starting from 4-nitro-2-(trifluoromethyl)aniline, which shares functional groups with this compound, has been developed. These syntheses involve multiple steps, including bromination, and yield compounds of interest for various applications, including in herbicide development. This indicates the potential for developing synthesis pathways for related compounds with significant industrial relevance (Wu et al., 2013).

Electrochromic Materials

Research on novel electrochromic materials employing nitrotriphenylamine units as acceptors and different thiophene derivatives as donors has implications for the development of new materials with significant electrochromic properties. Such materials, which can include derivatives similar to this compound, show outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for advanced electrochromic applications (Li et al., 2017).

Mechanism of Action

Mode of Action:

BNA interacts with these essential thiols through two distinct reactions:

The net result is a growth inhibition in bacteria. BNA essentially slows down bacterial growth, making it an effective antimicrobial agent .

Action Environment:

Environmental factors impact BNA’s efficacy and stability. pH, temperature, and humidity affect its performance. For instance, BNA may degrade under extreme conditions, reducing its antimicrobial potency.

Remember, BNA’s role as an antimicrobial underscores its importance in various industrial processes, from water cooling towers to metalworking fluids. Understanding its mechanism of action helps us appreciate its versatile applications ! 🌐

properties

IUPAC Name |

4-bromo-2-nitro-6-propan-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5(2)7-3-6(10)4-8(9(7)11)12(13)14/h3-5H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQCPZLZGMHBKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801244512 |

Source

|

| Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1423024-65-0 |

Source

|

| Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)

![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)

![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)

![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)

![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)

![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)